Pseudoconhydrine
Description
Contextualization within the Piperidine (B6355638) Alkaloid Class
Pseudoconhydrine is a naturally occurring organic compound classified as a piperidine alkaloid. Alkaloids are a diverse group of chemical compounds which contain a nitrogen atom, or atoms, in a heterocyclic ring and are primarily derived from amino acids. The defining structural feature of piperidine alkaloids is the six-membered piperidine ring. This class of alkaloids is widespread in the plant kingdom and includes well-known compounds such as coniine, which shares a common origin with this compound in the poison hemlock plant (Conium maculatum). nih.govwikipedia.org The piperidine alkaloids are biosynthesized from the amino acid L-lysine. slideshare.net
Historical Perspective of this compound Discovery and Early Research Milestones
The study of alkaloids from poison hemlock has a significant place in the history of chemistry. Coniine, a related alkaloid, was the first to be isolated by Giseke in 1826 and the first to be chemically synthesized by Ladenburg in 1886. nih.gov Following these pioneering efforts, this compound was isolated from Conium maculatum by the pharmaceutical company Merck. nih.gov A pivotal milestone in the understanding of this compound was the definitive determination of its chemical structure by Yanai and Lipscomb. nih.gov These foundational discoveries paved the way for further investigation into its chemical properties, biosynthesis, and stereochemistry.
Significance of this compound in Natural Products Chemistry and Biosynthetic Studies
This compound holds significance in the field of natural products chemistry due to its relationship with other hemlock alkaloids and its role in biosynthetic pathway studies. It is an isomer of conhydrine (B1201746), another alkaloid found in poison hemlock, differing in the position of the hydroxyl group on the piperidine ring. nih.gov Research into its biosynthesis has revealed that it originates from γ-coniceine, a key precursor to several hemlock alkaloids. nih.govnih.gov The biosynthetic pathway is understood to commence with building blocks from the polyketide pathway, which then undergo transamination to incorporate nitrogen, followed by cyclization to form γ-coniceine. nih.govresearchgate.net The study of such pathways provides critical insights into the complex enzymatic machinery within plants and the evolutionary development of secondary metabolite production.
Structure
2D Structure
3D Structure
Properties
CAS No. |
140-55-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3S,6S)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BQSAUYXITCMAKS-YUMQZZPRSA-N |
SMILES |
CCCC1CCC(CN1)O |
Isomeric SMILES |
CCC[C@H]1CC[C@@H](CN1)O |
Canonical SMILES |
CCCC1CCC(CN1)O |
Other CAS No. |
140-55-6 |
Synonyms |
pseudoconhydrine |
Origin of Product |
United States |
Research on Natural Occurrence and Isolation Methodologies for Pseudoconhydrine
Plant Sources and Chemotaxonomic Considerations of Pseudoconhydrine Presence
This compound is primarily identified as a constituent alkaloid in Conium maculatum L., commonly known as poison hemlock wikipedia.orgbugwood.orgucl.ac.uknih.govresearchgate.netarizona.eduacs.orgnih.govresearchgate.netscispace.comresearchgate.netvtt.fi. This plant belongs to the Apiaceae (formerly Umbelliferae) family, which also includes familiar species like carrots, parsnips, and fennel nih.govresearchgate.netscispace.comhealthdisgroup.us. The presence of this compound, along with other piperidine (B6355638) alkaloids such as coniine, N-methylconiine, conhydrine (B1201746), and gamma-coniceine (B154535), contributes to the plant's characteristic toxicological profile wikipedia.orgbugwood.orgnih.govresearchgate.netarizona.eduacs.orgnih.govhealthdisgroup.us.
Chemotaxonomic studies consider the distribution of alkaloids within plant families to understand evolutionary relationships and classification researchgate.netvtt.fiextrasynthese.com. While Conium maculatum is the principal source, hemlock alkaloids, including coniine and related compounds, have also been reported in taxonomically unrelated plants such as Aloe and Sarracenia species, suggesting potential convergent evolution or horizontal gene transfer in alkaloid biosynthesis acs.orgresearchgate.netnih.govscholars.direct. The concentration of this compound within Conium maculatum can fluctuate; for instance, one study noted that a particular strain produced conhydrine as a major alkaloid outdoors but this compound when grown in a greenhouse scholars.direct. Alkaloids are generally found in all vegetative organs, flowers, and fruits of Conium maculatum, with concentrations varying based on plant age and environmental factors nih.govresearchgate.net.
Advanced Chromatographic Techniques for this compound Isolation from Complex Biological Matrices
The isolation and purification of this compound from complex plant matrices like Conium maculatum require sophisticated separation techniques. These methods are essential for obtaining pure this compound for research purposes and for accurate analytical quantification.
High-Resolution Liquid Chromatography Strategies (e.g., UHPLC, 2D-LC)
High-performance liquid chromatography (HPLC) and its ultra-high-performance variant (UHPLC) are powerful tools for separating and quantifying alkaloids, including this compound, from plant extracts healthdisgroup.usnih.gov. These techniques offer high resolution, sensitivity, and speed, allowing for the separation of closely related compounds within a complex mixture. While specific UHPLC or 2D-LC protocols for this compound are not detailed in the provided search results, these advanced chromatographic methods are generally employed for complex alkaloid profiling and purification in botanical research. They enable the separation of this compound from other piperidine alkaloids present in Conium maculatum, such as coniine and gamma-coniceine wikipedia.orgbugwood.orgnih.govresearchgate.netacs.orgnih.gov.
Solid-Phase Extraction and Other Pre-concentration Methods in this compound Research
Solid-phase extraction (SPE) serves as a crucial pre-concentration and sample clean-up step prior to chromatographic analysis of this compound healthdisgroup.usnih.govscholars.direct. SPE utilizes a stationary phase to selectively retain target analytes (alkaloids) from a liquid sample, thereby removing interfering compounds and concentrating the analytes. This process is particularly valuable for isolating alkaloids from crude plant extracts, enhancing their detectability and improving the efficiency of subsequent separation techniques healthdisgroup.usnih.gov. Other pre-concentration methods may also be employed to increase the sensitivity of this compound detection in biological samples.
Optimization of this compound Purification Protocols for Research Applications
Optimizing purification protocols is vital for obtaining this compound in sufficient purity and yield for various research applications, including structural elucidation, pharmacological studies, and analytical method development healthdisgroup.us. The efficiency of alkaloid extraction and purification can be influenced by factors such as solvent choice, pH, extraction time, and the specific chromatographic conditions used. Research efforts often focus on refining these parameters to maximize the recovery of this compound while minimizing co-extraction of impurities. For instance, understanding the distribution of alkaloids within different plant tissues (e.g., stem, rhizome, root, seeds) can inform targeted extraction strategies for this compound acs.orgnih.govresearchgate.net. The development of robust purification protocols is essential for consistent and reliable research outcomes involving this compound.
Biosynthetic Pathways and Enzymatic Research of Pseudoconhydrine
Elucidation of Pseudoconhydrine's Polyketide Origin and Carbon Backbone Formation
The biosynthesis of this compound, like other hemlock alkaloids, is initiated by the formation of a carbon backbone derived from a polyketide synthase (PKS) mdpi.comresearchgate.netnih.govresearchgate.net. This process begins with the condensation of specific building blocks: butyryl-CoA and two molecules of malonyl-CoA mdpi.comresearchgate.netresearchgate.net. These precursors are synthesized from acetyl-CoA through established metabolic routes mdpi.comresearchgate.net. The iterative enzymatic condensation by the PKS leads to the formation of a linear polyketide intermediate, which serves as the foundational carbon skeleton for this compound mdpi.comresearchgate.netresearchgate.net. This polyketide origin is a critical aspect of understanding the biosynthesis of this class of alkaloids mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org.
Identification and Characterization of Enzymatic Steps in this compound Biosynthesis
The pathway from the initial polyketide intermediate to this compound involves several key enzymatic transformations. Following the carbon backbone formation by a polyketide synthase, the incorporation of nitrogen is a crucial step mdpi.comresearchgate.netnih.govresearchgate.net. This is achieved through a transamination reaction, where nitrogen is transferred from L-alanine to a keto-octanal intermediate, forming an amino-octylamine mdpi.comresearchgate.netresearchgate.net. This step is catalyzed by an enzyme referred to as l-alanine:5-keto-octanal aminotransferase (AAT) mdpi.comnih.govresearchgate.net.
After the formation of the amino-octylamine, a non-enzymatic cyclization occurs, leading to the formation of γ-coniceine, a precursor to many hemlock alkaloids mdpi.comresearchgate.netnih.govresearchgate.net. This compound is believed to be formed from γ-coniceine through subsequent enzymatic modifications, which may include hydroxylation and reduction steps, although the specific enzymes involved in these later stages for this compound are not as extensively detailed as those for coniine mdpi.comnih.govresearchgate.netwikipedia.orgrsc.org. It is hypothesized that 5-hydroxy-γ-coniceine could be an intermediate in the biosynthesis of this compound from γ-coniceine mdpi.comresearchgate.net. The reduction of γ-coniceine to coniine, for instance, is facilitated by an NADPH-dependent γ-coniceine reductase (CR) mdpi.comnih.gov. While not directly stated for this compound, related enzymes like reductases are generally involved in alkaloid modification mdpi.comnih.gov.
Precursor Incorporation and Metabolic Flux Studies in this compound Formation
Studies involving the incorporation of radiolabeled precursors have been instrumental in elucidating the biosynthetic pathways of hemlock alkaloids. While specific studies directly detailing metabolic flux for this compound are less common than for coniine, the established pathway for coniine provides a strong basis for understanding this compound's origins. Research has confirmed that butyryl-CoA and malonyl-CoA are the primary building blocks for the carbon skeleton, derived from acetyl-CoA mdpi.comresearchgate.netresearchgate.net. L-alanine serves as the nitrogen donor in the transamination step mdpi.comresearchgate.netresearchgate.net. Metabolic flux studies, particularly those using labeled carbon dioxide or specific precursors like acetate (B1210297) and malonate, have helped trace the incorporation of these units into the alkaloid structures, confirming the polyketide nature of the pathway rsc.orgsemanticscholar.orgcapes.gov.br. These studies collectively indicate that the carbon atoms of the piperidine (B6355638) ring and the propyl side chain in this compound originate from these fundamental metabolic precursors mdpi.comrsc.orgresearchgate.netresearchgate.netcapes.gov.br.
Environmental and Genetic Factors Influencing this compound Biosynthesis
Environmental conditions can significantly influence the production of alkaloids in Conium maculatum, including the relative abundance of this compound compared to other related alkaloids like conhydrine (B1201746) and coniine nih.govvtt.fischolars.direct. For instance, it has been observed that the same variety of C. maculatum produced conhydrine as a major alkaloid when grown outdoors, but shifted to producing this compound when cultivated in a greenhouse nih.govvtt.fischolars.direct. Furthermore, γ-coniceine is reported to be the dominant alkaloid during the rainy season, while coniine is more prevalent in the dry season nih.govvtt.fi. These observations suggest that factors such as temperature and moisture levels play a role in regulating alkaloid biosynthesis nih.govvtt.fi. While specific genetic factors directly controlling this compound biosynthesis are not extensively detailed in the provided literature, it is understood that the expression of genes encoding the relevant enzymes, such as polyketide synthases and aminotransferases, would be modulated by these environmental cues and internal plant developmental signals mdpi.comnih.govresearchgate.net.
Hypothetical Biosynthetic Intermediates and Related Alkaloid Pathways
The biosynthesis of this compound is closely linked to that of coniine and other hemlock alkaloids, suggesting shared intermediates and pathways mdpi.comrsc.orgnih.govresearchgate.net. γ-Coniceine is a central intermediate from which various hemlock alkaloids are derived mdpi.comnih.govresearchgate.net. It is hypothesized that 5-hydroxy-γ-coniceine could be an intermediate product in the biosynthesis of this compound, arising from γ-coniceine mdpi.comresearchgate.net. Related pathways include the biosynthesis of conhydrine, which differs from this compound in the position of the hydroxyl group mdpi.comdrugfuture.com. The study of these related alkaloid pathways, particularly the well-characterized coniine biosynthesis, provides a framework for understanding the potential intermediates and enzymatic steps leading to this compound mdpi.comrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net. The structural similarity of this compound to coniine, with the addition of a hydroxyl group, implies that modifications to the coniine pathway intermediates are involved mdpi.comdrugfuture.com.
Chemical Synthesis and Stereochemical Control in Pseudoconhydrine Research
Total Synthesis Strategies of Pseudoconhydrine and its Epimers
The construction of the 2-propyl-5-hydroxypiperidine core of this compound with precise stereochemical control has been a central theme in its total synthesis. Researchers have explored both diastereoselective and enantioselective approaches, employing a variety of chiral building blocks and key reaction methodologies to achieve their synthetic goals.
Diastereoselective Approaches to this compound
Diastereoselective strategies for the synthesis of this compound and its epimers have often relied on substrate-controlled reactions to establish the desired stereocenters. A notable example involves a tandem hydroformylation-condensation reaction to construct the piperidine (B6355638) ring, followed by stereoselective dihydroxylation to introduce the hydroxyl group. nih.govuq.edu.auacs.org This approach allows for the generation of multiple stereoisomers by carefully selecting reagents and reaction conditions. The stereoselectivity of the dihydroxylation step, for instance, can be influenced by directing groups on the piperidine precursor, leading to the preferential formation of either the syn or anti diol, which can then be further elaborated to afford this compound or its epimers.
Enantioselective Synthesis Utilizing Chiral Building Blocks
To achieve the synthesis of a specific enantiomer of this compound, chemists have turned to the use of chiral building blocks derived from the chiral pool. These starting materials, possessing one or more defined stereocenters, provide a foundation for the stereocontrolled construction of the target molecule.
One such chiral precursor is D-glyceraldehyde . A stereoselective synthesis of (+)-α-conhydrine, an epimer of this compound, has been accomplished starting from protected (R)-(+)-glyceraldehyde. This approach underscores the utility of readily available carbohydrates in natural product synthesis.
While specific examples for the direct synthesis of this compound from epichlorohydrin and L-proline are not extensively detailed in the reviewed literature, the principles of using these versatile chiral building blocks are well-established in organic synthesis. Epichlorohydrin, with its reactive epoxide and chloride functionalities, offers a powerful tool for introducing stereocenters. L-proline, a readily available amino acid, can be employed as a chiral auxiliary or a catalyst in asymmetric reactions to induce enantioselectivity. nih.govresearchgate.net The application of proline-based organocatalysis, for instance, has been widely demonstrated in asymmetric Mannich reactions, which could be a key step in the enantioselective construction of the piperidine ring of this compound. researchgate.net
Key Reaction Methodologies in this compound Synthesis
The synthesis of the this compound scaffold has served as a proving ground for a variety of powerful reaction methodologies.
Hydroformylation-Condensation: This tandem sequence has proven effective in the diastereoselective synthesis of the piperidine ring. nih.govuq.edu.auacs.org The hydroformylation of an appropriate unsaturated amine precursor, followed by intramolecular condensation, provides a direct route to the cyclic core of this compound.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic alkenes and has found broad application in the synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgwikipedia.orgdrughunter.com In the context of this compound synthesis, a diene precursor containing the necessary nitrogen and propyl functionalities could be cyclized using a ruthenium-based catalyst to afford a dihydropyridine (B1217469) intermediate. Subsequent reduction and hydroxylation would then lead to the target molecule.
Grignard Reactions: Grignard reagents are fundamental carbon-carbon bond-forming reagents in organic synthesis. vapourtec.comnih.govresearchgate.net Their application in this compound synthesis could involve the addition of a propylmagnesium halide to a suitable electrophilic piperidine precursor, thereby installing the C2-propyl group.
Cascade Cyclizations: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. nih.govnih.govrsc.orgresearchgate.net A potential cascade cyclization strategy for this compound could involve the intramolecular cyclization of a carefully designed acyclic precursor, triggered by a specific reagent or catalyst, to rapidly assemble the piperidine ring with the desired stereochemistry.
Synthetic Routes to this compound Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues of natural products is crucial for understanding their biological activity and for the development of new therapeutic agents. By systematically modifying the structure of this compound, researchers can probe the importance of different functional groups and stereochemical features for its biological function.
While specific SAR studies on a broad range of this compound analogues are not extensively documented in the provided search results, the synthetic strategies developed for the total synthesis of the natural product provide a clear blueprint for the creation of such analogues. For instance, by employing different Grignard reagents in the synthetic sequence, analogues with varying alkyl or aryl groups at the C2 position could be readily prepared. Similarly, modifications to the hydroxyl group at C5, such as etherification, esterification, or replacement with other functional groups, would allow for the exploration of the role of this moiety in the molecule's activity. The synthesis of a diverse library of this compound analogues is a critical step towards elucidating its mechanism of action and potentially developing more potent and selective bioactive compounds. researchgate.netnih.govchemrxiv.org
Development of Novel Synthetic Methodologies Inspired by this compound Chemistry
The challenges encountered in the total synthesis of complex natural products like this compound often serve as a catalyst for the development of new synthetic methods. The need for efficient and stereoselective ways to construct the 2,5-disubstituted piperidine skeleton, for example, could inspire the creation of novel cyclization strategies or the development of new catalysts for asymmetric transformations.
Structural Elucidation and Advanced Spectroscopic Characterization of Pseudoconhydrine
Absolute Configuration Determination of Pseudoconhydrine
Determining the absolute configuration of a chiral molecule like this compound is vital, as enantiomers can exhibit significantly different biological activities. Several advanced techniques are employed for this purpose.
X-ray Crystallography in Stereochemical Assignmenthuji.ac.il
X-ray crystallography is a powerful technique for unequivocally determining the three-dimensional structure of crystalline compounds, including their absolute configuration ugent.bebruker.comnih.gov. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in space can be mapped. This method is particularly effective for assigning absolute stereochemistry when the crystal contains atoms with sufficient anomalous scattering properties, such as heavier elements, which cause subtle deviations in the diffraction pattern researchgate.netimperial.ac.uk. While specific details regarding the X-ray crystallographic determination of this compound itself are not extensively detailed in the provided snippets, historical work on related compounds, such as a "X-ray diffraction study of ψ-conhydrine hydrobromide" (ψ-conhydrine being an alias for this compound), indicates its application in establishing the stereochemistry of this alkaloid class researchgate.net. The structure of this compound was determined by Yanai and Lipscomb bruker.commdpi.comresearchgate.net, a process that likely involved X-ray crystallography.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Absolute Configurationnih.govugent.be
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides direct insights into the stereochemical properties of chiral molecules pg.edu.plchiralabsxl.comjasco-global.com. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. The resulting spectra, often exhibiting characteristic "Cotton effects," are sensitive to the molecule's three-dimensional arrangement and can be used to assign absolute configurations imperial.ac.ukpg.edu.plresearchgate.net. While specific CD or ORD spectra for this compound are not detailed here, these methods are standard tools for confirming or assigning the absolute configuration of chiral alkaloids, complementing data from X-ray crystallography or chemical correlations imperial.ac.ukresearchgate.netchiralabsxl.comjasco-global.comresearchgate.net. The ability to measure these properties in solution without special pretreatment makes CD and ORD particularly valuable for compounds that are difficult to crystallize chiralabsxl.comjasco-global.com.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules, providing detailed information about atomic connectivity and the chemical environment of nuclei glycopedia.euresearchgate.netchemrxiv.org. Advanced NMR techniques, particularly multi-dimensional experiments, are crucial for complex structures like this compound.
Multi-dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY, INADEQUATE)nih.govunacademy.comresearchgate.net
Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide critical information for structural assignments huji.ac.ilresearchgate.netua.esslideshare.netemerypharma.comwikipedia.org.
COSY experiments reveal correlations between protons that are coupled through bonds, helping to establish proton-proton connectivity within spin systems huji.ac.ilua.esemerypharma.comwikipedia.org.
HSQC (and HMQC) establishes direct one-bond correlations between protons and heteronuclei (like ¹³C), linking proton signals to their directly attached carbons huji.ac.ilua.esemerypharma.comwikipedia.org.
NOESY experiments, which detect correlations between protons that are close in space (through-space dipolar couplings), are essential for determining relative stereochemistry and conformational information huji.ac.ilresearchgate.netua.esslideshare.netwikipedia.org.
INADEQUATE is a homonuclear ¹³C-¹³C correlation technique that can be useful for tracing carbon backbones, though it requires high natural abundance of ¹³C or enriched samples huji.ac.ilua.es.
The structure of this compound was determined by Yanai and Lipscomb bruker.commdpi.comresearchgate.net, and it is highly probable that these advanced NMR techniques were instrumental in their elucidation process, providing the detailed connectivity and spatial information necessary to confirm its structure. It has been noted that while NMR techniques are powerful, they can sometimes face limitations in unambiguously assigning the relative stereochemistry of multiple diastereoisomers, as observed in some studies of related piperidine (B6355638) derivatives ru.nl.
Conformational Analysis via NMR Spectroscopynih.gov
NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, is a cornerstone for understanding the preferred conformations of molecules in solution nih.govauremn.org.brmdpi.com. Coupling constants are sensitive to dihedral angles, which define the relative orientation of atoms, while NOESY cross-peaks provide direct evidence of spatial proximity between protons, allowing for the construction of conformational models nih.govmdpi.comcapes.gov.br. By studying these parameters, researchers can infer the most stable three-dimensional arrangements of this compound in its solution state, providing a dynamic picture of its molecular behavior.
Mass Spectrometry (MS) Techniques for this compound Structural Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and providing fragmentation patterns that aid in structural identification ugent.bebruker.comglycopedia.eu. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition, while tandem mass spectrometry (MS/MS) offers detailed fragmentation data that can help piece together molecular structures fu-berlin.denih.gov. For this compound, MS analysis, often coupled with NMR, is used to confirm its molecular formula and identify characteristic fragments. For instance, a compound detected at m/z 140.1435 has been associated with hemlock alkaloids, potentially including this compound or its derivatives nih.gov. The combination of MS with other spectroscopic methods provides a robust framework for the complete structural characterization of natural products like this compound bruker.comglycopedia.eu.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for determining the accurate mass of this compound, thereby enabling the precise calculation of its elemental composition (C₈H₁₇NO) nih.gov. This accuracy is crucial for distinguishing it from isobaric compounds. Tandem mass spectrometry (MS/MS), involving techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), is employed to fragment precursor ions of this compound. By analyzing the resulting fragment ions, researchers can deduce structural features and propose fragmentation pathways mdpi.comcore.ac.uknih.gov.
Studies on related hemlock alkaloids have provided insights into typical fragmentation patterns. For instance, analysis of a potentially novel hemlock alkaloid in Conium maculatum fruits, which shares similarities with coniine and γ-coniceine, revealed a characteristic fragment at m/z 55.055 upon fragmentation of its precursor ion nih.govacs.org. While specific MS/MS fragmentation pathways for this compound are not extensively detailed in the provided literature, the general principles involve the cleavage of chemical bonds within the molecule, yielding ions that correspond to characteristic substructures. Understanding these pathways is vital for confirming the identity of this compound in complex mixtures and for developing targeted analytical methods.
Table 1: Key Mass Spectrometric Data for Related Hemlock Alkaloids
| Compound Name | Molecular Formula | Accurate Mass (Da) | Key Fragment Ion (m/z) | Reference |
| This compound | C₈H₁₇NO | 143.1310 | Not specified | nih.gov |
| Coniine | C₈H₁₇N | 127.1361 | Not specified | nih.gov |
| γ-Coniceine | C₈H₁₅N | 125.1205 | Not specified | nih.gov |
| Potentially Novel | C₉H₁₈N | 140.1435 | 55.055 | nih.govacs.org |
Mass Spectrometry Imaging (MSI) for this compound Distribution in Plant Tissues
Mass Spectrometry Imaging (MSI) offers a powerful approach to visualize the spatial distribution of metabolites, including this compound, directly within plant tissues mdpi.comrsc.org. Analyzing volatile and low molecular weight compounds like hemlock alkaloids using conventional MSI techniques, such as MALDI-MSI, presents challenges due to delocalization and high vapor pressure nih.govacs.orgnih.govfu-berlin.de. To overcome these limitations, researchers have developed on-tissue derivatization methods, for example, using coniferyl aldehyde, which enhances the detectability and spatial localization of these alkaloids nih.govacs.orgnih.govfu-berlin.de.
Studies employing MSI have demonstrated that chemically related hemlock alkaloids, including this compound, are discretely distributed across different tissues of Conium maculatum nih.govacs.orgnih.govfu-berlin.de. These findings are significant as they reveal tissue-specific accumulation patterns, providing insights into the biological roles and localization of these compounds within the plant. For instance, Conium maculatum fruits are known to possess a high alkaloid content, and MSI techniques are instrumental in mapping the distribution of these compounds within the fruit tissues nih.govacs.org. The high spatial resolution (e.g., 5 μm) and mass accuracy (<2 ppm) achievable with modern MSI instruments further refine the understanding of metabolite localization at a cellular level rsc.org.
Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation
The definitive structural characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) eurekaselect.comox.ac.uk.
Infrared (IR) Spectroscopy: IR spectroscopy provides critical information about the functional groups present in this compound. Studies have examined the IR spectra of this compound and its hydrochloride salt cdnsciencepub.com. The spectra of amine salts typically exhibit characteristic absorption bands absent in the free bases, notably in the region of 1620 to 1560 cm⁻¹, attributed to NH₂⁺ deformation vibrations. These bands are indicative of the protonated secondary amino group, thus confirming the presence of this moiety in this compound salts cdnsciencepub.com. General IR analysis of alkaloids also confirms the presence of functional groups such as hydroxyl (-OH) and amine (-NH) groups, with characteristic absorption bands in specific regions cabidigitallibrary.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework and connectivity of molecules ox.ac.uk. The analysis of ¹H and ¹³C NMR spectra, often complemented by 2D NMR techniques (e.g., COSY, HSQC, HMBC), allows for the assignment of chemical shifts and coupling constants, thereby mapping out the entire molecular structure of this compound eurekaselect.comacs.orgunimi.it. The stereochemistry of this compound, with chiral centers at positions 3 and 6 of the piperidine ring, can also be elucidated through detailed NMR analysis and comparison with synthesized enantiomers or diastereomers researchgate.net.
Mass Spectrometry (MS): As discussed in Section 5.3.1, MS, especially HRMS, provides the accurate molecular weight and elemental composition, while MS/MS offers insights into fragmentation patterns that corroborate the proposed structure mdpi.comnih.govox.ac.uk.
By integrating data from these spectroscopic methods, researchers can achieve a comprehensive and unambiguous confirmation of this compound's molecular structure, including its stereochemistry. This multi-technique approach is standard in natural product chemistry for rigorous compound characterization eurekaselect.comox.ac.uk.
Table 2: Characteristic IR Absorption Bands for this compound and its Salt
| Compound | Characteristic IR Bands (cm⁻¹) | Functional Group Indication | Reference |
| This compound (Base) | ~3360 (broad), 2956, 1085 | O-H stretch (alcohol), C-H stretch, C-O stretch | researchgate.net (related), cdnsciencepub.com |
| This compound Hydrochloride | ~3360 (broad), 2956, 1566, 1409, 1085, 703 | O-H stretch, C-H stretch, NH₂⁺ stretch/bend, C-N stretch, C-O stretch | researchgate.net (related), cdnsciencepub.com |
Note: Specific IR bands for this compound base were inferred from related studies and general alkaloid analysis, while salt-specific bands are directly cited from cdnsciencepub.com.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | nih.gov |
| Molecular Weight | 143.23 g/mol | nih.gov |
| CAS Number | 140-55-6 | nih.govnih.gov |
| Melting Point | 105 °C | nih.gov |
| IUPAC Name | (3S,6S)-6-propylpiperidin-3-ol | nih.gov |
List of Compounds Mentioned:
this compound
Coniine
γ-Coniceine
N-methylconiine
Conhydrinone
Mechanistic Investigations of Pseudoconhydrine in Biological Systems in Vitro and in Silico
Molecular Target Identification and Binding Studies of Pseudoconhydrine
Direct molecular target identification and binding studies specifically for this compound are limited in the existing scientific literature. However, based on its structural similarity to other piperidine (B6355638) alkaloids from Conium maculatum, the primary molecular target is strongly suggested to be the nicotinic acetylcholine (B1216132) receptor (nAChR).
The hemlock alkaloids are known neurotoxins that act on the nervous system. The principal alkaloid, coniine, functions as a nicotinic acetylcholine receptor (nAChR) antagonist. This interaction leads to a blockade of the neuromuscular junction, resulting in muscular paralysis and, in high doses, death from respiratory failure. Given that this compound shares the same piperidine core structure, it is highly probable that it also interacts with nAChRs.
In Vitro Studies of this compound's Interactions with Cellular Pathways
Specific in vitro studies detailing the interactions of isolated this compound with cellular pathways are scarce. Most of the available in vitro research has been conducted using crude extracts of Conium maculatum, which contain a mixture of alkaloids, including coniine, N-methylconiine, conhydrine (B1201746), and this compound.
These studies on Conium maculatum extracts have demonstrated cytotoxic effects on various cancer cell lines. For instance, research has shown that these extracts can reduce cell viability, inhibit cell proliferation, and induce apoptosis. The proposed mechanisms include the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase-3. Furthermore, these extracts have been observed to arrest the cell cycle at the sub-G1 phase.
While these findings are significant, they reflect the combined action of all alkaloids present in the extract. The precise contribution of this compound to these observed cellular effects has not been individually determined. Future in vitro studies using purified this compound are necessary to delineate its specific impact on cellular signaling pathways.
Computational Chemistry Approaches to this compound-Receptor Interactions (e.g., Molecular Docking, DFT Calculations)
Computational chemistry provides valuable tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets.
Density Functional Theory (DFT) Calculations: DFT calculations have been employed in the context of the chemical synthesis of this compound. These studies have utilized DFT to explain the stereoselectivity of certain reactions, providing insights into the molecule's electronic structure and reactivity. However, DFT calculations specifically modeling the interaction of this compound with the nAChR are not widely reported.
Molecular Docking: While specific molecular docking studies for this compound with the nAChR are not extensively published, this in silico technique is well-suited to predict its binding mode. Based on the known interactions of other nicotinic antagonists, a docking study would likely place the piperidine ring of this compound within the aromatic cage of the nAChR binding pocket, located at the interface between subunits.
Comparative Mechanistic Analysis with Related Piperidine Alkaloids
A comparative analysis of this compound with other piperidine alkaloids from Conium maculatum is essential for understanding its structure-activity relationship. The primary alkaloids for comparison are coniine, γ-coniceine, and conhydrine.
Coniine: As the most studied alkaloid from poison hemlock, coniine serves as the primary benchmark. Its mechanism of action involves the blockade of nAChRs, leading to neuromuscular paralysis. The key structural feature is the propyl side chain on the piperidine ring.
γ-Coniceine: This is the biosynthetic precursor to the other hemlock alkaloids. It is generally more abundant in the vegetative stage of the plant. Like coniine, it is a potent neurotoxin with a similar mechanism of action on nAChRs.
Conhydrine: This alkaloid is an isomer of this compound, with a hydroxyl group on the propyl side chain. Its toxicity is generally considered to be lower than that of coniine. The presence and position of the hydroxyl group appear to reduce the potency of the neuromuscular blockade.
Advanced Analytical Research Methodologies for Pseudoconhydrine Detection and Quantification
Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS) for Research Analysis
Hyphenated chromatographic-spectroscopic techniques are paramount in the research analysis of natural products like pseudoconhydrine, offering unparalleled sensitivity, selectivity, and identification capabilities cabidigitallibrary.org. These methods combine the separation power of chromatography with the precise detection and structural information provided by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique suitable for analyzing volatile and semi-volatile compounds. While this compound has moderate volatility, GC-MS can be effectively employed, often in conjunction with derivatization strategies, for its detection and quantification in research settings scholars.direct. Studies involving related hemlock alkaloids, such as coniine, have successfully utilized GC-MS, highlighting the importance of optimizing chromatographic parameters (e.g., column selection, temperature programming) and mass spectrometry settings for reliable results scholars.directresearchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), is frequently the method of choice for analyzing less volatile or thermally sensitive compounds like this compound in complex matrices cabidigitallibrary.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.net. The MS/MS capability, often employing Multiple Reaction Monitoring (MRM), provides high specificity by detecting characteristic precursor and product ions, thereby minimizing matrix interference and enhancing quantitative accuracy nih.govresearchgate.netnih.gov. Research on similar alkaloids, such as pseudoephedrine and ephedrine (B3423809), has demonstrated the capacity of LC-MS/MS to achieve sensitive quantification with low limits of detection and quantification (LOD/LOQ) nih.govnih.gov.
Mass Spectrometry Imaging (MSI) with On-Tissue Derivatization: For investigating the spatial distribution of this compound within plant tissues, particularly in studies of its biosynthesis, Mass Spectrometry Imaging (MSI) techniques like Matrix-Assisted Laser Desorption/Ionization MSI (MALDI-MSI) are invaluable nih.govacs.org. Given the volatility and potential for signal diffusion of hemlock alkaloids, on-tissue derivatization is often employed to improve detection sensitivity and spatial resolution. Reagents such as coniferyl aldehyde have been identified as effective for derivatizing secondary amine alkaloids, enabling their visualization and localization within plant tissues, which provides critical insights into biosynthetic pathways nih.govacs.org.
Method Development for this compound Quantification in Complex Biological Matrices (e.g., Plant Extracts for Biosynthetic Studies)
The accurate quantification of this compound in complex biological matrices, such as plant extracts, is critical for biosynthetic studies and understanding its role in plant physiology. This process involves developing and validating analytical methods that are sensitive, selective, and robust.
Challenges in Complex Matrices: Plant extracts, containing a vast array of secondary metabolites, present significant analytical challenges. These include matrix effects, co-eluting compounds, and low analyte concentrations, all of which can compromise the accuracy and reliability of quantification nih.govcabidigitallibrary.orgscholars.direct. Method development must address these interferences to ensure precise measurement of this compound, especially when tracking its metabolic origins or variations under different environmental conditions nih.govcabidigitallibrary.org.
Key Parameters for Method Validation:
Selectivity and Specificity: The method must unequivocally identify and quantify this compound, distinguishing it from structurally similar compounds and matrix components. This is achieved through optimized chromatographic separation and specific mass spectrometric detection cabidigitallibrary.orgnih.govresearchgate.net.
Linearity and Range: A critical aspect is establishing a linear relationship between the analyte's concentration and the instrument's response across a defined range. For related alkaloids, linear dynamic ranges have been reported from low nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL) nih.govnih.gov.
Sensitivity (LOD/LOQ): Developing methods with low LOD and LOQ is essential for detecting this compound, particularly in samples from early biosynthetic stages or from plant strains with low alkaloid content scholars.directnih.gov.
Accuracy and Precision: Accuracy, reflecting how close a measured value is to the true value, and precision, indicating the reproducibility of measurements, are vital. These are typically assessed through recovery studies and replicate analyses at various concentrations. For related alkaloids, reported recoveries often fall within the range of 70-99% researchgate.netnih.gov.
Robustness: A robust method should maintain its performance characteristics despite minor, intended variations in experimental parameters, ensuring reliability in routine laboratory use nih.govnih.gov.
Alternative Quantification Approaches: Beyond hyphenated techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, especially when employing a suitable internal standard like TBS-pyrrole, offers an alternative for quantifying diverse natural products, including alkaloids, directly within complex plant extracts. This method can provide accurate quantification without extensive sample preparation for certain applications frontiersin.org.
Innovative Sample Preparation Techniques for this compound Analysis in Research
Effective sample preparation is a critical prerequisite for the successful analysis of this compound, aiming to isolate, concentrate, and purify the analyte from complex biological matrices while removing interfering substances.
Solid-Phase Extraction (SPE): SPE is a widely adopted and versatile technique for preparing samples for this compound analysis nih.govmdpi.comdiva-portal.orgchromatographyonline.com. It involves passing a sample extract through a solid sorbent material, where this compound is selectively retained based on its chemical properties. Subsequent elution with an appropriate solvent efficiently separates the analyte from co-extracted matrix components mdpi.comdiva-portal.orgchromatographyonline.com. The wide array of available sorbent chemistries (e.g., reversed-phase C18, ion-exchange) and elution solvents allows for the development of highly specific and efficient sample preparation protocols tailored to this compound and its matrices mdpi.comdiva-portal.org.
Liquid-Liquid Extraction (LLE): LLE remains a valuable technique for initial sample clean-up and analyte isolation, facilitating the partitioning of this compound between immiscible solvent phases nih.govmdpi.comdiva-portal.org.
Microextraction in Packed Syringe (MEPS): MEPS represents an innovative advancement in SPE, offering a miniaturized, automated, and often reusable sample preparation method. It utilizes a small volume of sorbent packed within a syringe, enabling rapid extraction and direct coupling to analytical instrumentation, thereby increasing sample throughput and reducing solvent consumption diva-portal.org.
On-Tissue Derivatization for MSI: As highlighted in Section 7.1, on-tissue derivatization serves as an innovative sample preparation strategy specifically for MSI applications. This technique involves chemically modifying the analyte directly on the tissue section prior to analysis. For compounds like this compound, which can be volatile and challenging to detect, derivatization enhances their detectability and improves spatial resolution, providing crucial data for localization studies nih.govacs.org.
Research Findings Summary in Analytical Methodologies
The development and application of advanced analytical techniques are crucial for the accurate detection and quantification of this compound in research settings. The following table summarizes typical performance metrics observed in studies employing similar analytical methodologies for related alkaloids, illustrating the precision and sensitivity achievable.
| Technique | Analyte (Related) | Matrix | Key Performance Metric | Value | Reference |
| LC-MS/MS | Pseudoephedrine | Human Plasma | Linear Dynamic Range | 2–1000 ng/mL | nih.gov |
| LC-MS/MS | Pseudoephedrine | Human Plasma | LLOQ | 2 ng/mL | nih.gov |
| LC-MS/MS | Ephedrine | Human Plasma | Extraction Recovery | 73.31–76.09% | nih.gov |
| LC-MS/MS | Pseudoephedrine | Human Plasma | Extraction Recovery | 71.44–72.97% | nih.gov |
| LC-MS/MS | Ephedrine | Human Plasma | Matrix Effect | 100.48–102.15% | nih.gov |
| LC-MS/MS | Pseudoephedrine | Human Plasma | Matrix Effect | 101.60–105.17% | nih.gov |
| GC-MS | Pseudoephedrine | Shufeng Huoluo pills | Recovery | 97.82% (RSD 2.70%) | researchgate.net |
| GC-MS | Ephedrine | Shufeng Huoluo pills | Recovery | 98.76% (RSD 3.23%) | researchgate.net |
| NMR | Various Alkaloids | Plant Extracts | Quantification Method | Using TBS-pyrrole as universal reference | frontiersin.org |
Compound List
this compound
Coniine
γ-Coniceine
N-Methylconiine
N-Methylthis compound
Conmaculatin
2-n-Pentyl-3,4,5,6-tetrahydropyridine
5-Hydroxy-2-n-pentylpiperidine
1′-Oxo-γ-coniceine
Conhydrinone
N,N-Dimethylconiine
Pseudoephedrine
Ephedrine
Strychnine
Brucine
Artemisinin
Quinine
Gramine
Sitosterol
Dehydroabietylamine
Triprolidine
Gabapentin
Baclofen
Dextromethorphan HBr
Phenylephrine HCl
Reserpine
Soyasapogenol B
Corydine
Comparative Academic Studies and Stereochemical Relationships of Pseudoconhydrine
Stereochemical Interconversions and Epimerization Research
Research into the stereochemistry of pseudoconhydrine highlights its potential for interconversion and epimerization, critical aspects for understanding its synthesis and behavior. Studies have explored various synthetic routes to access this compound and its stereoisomers. For instance, a synthesis achieved via tandem hydroformylation–condensation and stereoselective dihydroxylation demonstrated that the stereoselectivity of the dihydroxylation step could be attributed to lipophilic and electrostatic effects, further supported by DFT calculations nih.govacs.org. This research also indicated that this compound and its epimer could be obtained through regioselective dehydroxylation or rearrangement followed by reduction nih.govacs.org.
Another approach involves the anodic oxidation of carbamate (B1207046) derivatives, which allows for the regio- and stereoselective introduction of substituents onto the piperidine (B6355638) ring. This methodology has been applied to the synthesis of racemic this compound and its epimer, N-methylthis compound, by functionalizing the piperidine ring and subsequently introducing the β-hydroxy function via hydroboration–oxidation of enecarbamates cdnsciencepub.com. Furthermore, the synthesis of this compound and its epimer has been reported through a novel route involving the reduction of 3-hydroxypyridine (B118123) derivatives, which, after a lipase-mediated kinetic resolution, yielded the enantiopure forms rsc.org. These studies underscore the importance of stereoselective synthesis and resolution techniques in accessing specific stereoisomers of this compound mdpi.com.
Comparative Analysis of Biosynthetic Pathways within Hemlock Alkaloids (e.g., Coniine, Conhydrine (B1201746), γ-Coniceine)
This compound belongs to the family of hemlock alkaloids, which includes compounds like coniine, conhydrine, and γ-coniceine. These alkaloids are generally understood to be derived from the cyclization of an eight-carbon chain, originating from four acetate (B1210297) units, with the nitrogen atom sourced from transamination ethz.chnih.gov. γ-Coniceine is often identified as a precursor to other hemlock alkaloids nih.govresearchgate.net. While specific comparative analyses detailing the precise divergence and convergence of biosynthetic pathways for all these compounds are complex and often inferred from structural relationships and precursor studies, it is understood that these alkaloids share common biosynthetic origins within Conium species ethz.chnih.govresearchgate.net. Research into the biosynthesis of piperidine alkaloids often points to lysine (B10760008) as a primary precursor ethz.ch.
Structural and Mechanistic Comparisons of this compound with Other Piperidine Alkaloids
This compound, with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol , is structurally an isomer of conhydrine nih.gov. Its systematic name is 6-propyl-3-piperidinol, and it is also known as Ψ-conhydrine nih.gov. The key structural difference from conhydrine lies in the position of the hydroxyl group; this compound features the hydroxyl group at the C-5 position of the piperidine ring, whereas conhydrine has it at C-3 nih.gov. This positional difference in the hydroxyl group significantly influences their stereochemical configurations and potentially their chemical reactivity and interactions.
Mechanistic comparisons often focus on synthetic strategies and the chemical transformations involved in their formation. For example, synthetic routes to this compound have utilized methodologies that are also applicable to other piperidine alkaloids, such as stereoselective dihydroxylation nih.govacs.org and anodic oxidation cdnsciencepub.comoup.com. The structural similarity as piperidine alkaloids means they share a common heterocyclic core, but the specific placement and stereochemistry of substituents, like the hydroxyl and propyl groups in this compound and conhydrine, lead to distinct properties and synthetic challenges.
Advances in Methodology Shared Across Piperidine Alkaloid Research
The research landscape for piperidine alkaloids, including this compound, has benefited from significant advancements in synthetic and analytical methodologies. Stereoselective synthesis has been a major focus, with techniques such as Maruoka asymmetric allylation, ring-closing metathesis, and organocatalytic intramolecular aza-Michael reactions being employed to construct the piperidine core with controlled stereochemistry researchgate.netresearchgate.net. Anodic oxidation and hydroboration–oxidation have also emerged as valuable methods for functionalizing piperidine rings and introducing hydroxyl groups stereoselectively cdnsciencepub.comoup.com.
Furthermore, enzymatic kinetic resolution, for instance, using lipases, has proven effective in obtaining enantiomerically pure forms of this compound and related compounds rsc.orgmdpi.com. Analytical techniques, including NMR spectroscopy and mass spectrometry, are crucial for structural elucidation and confirmation of synthesized products and natural isolates. The development of efficient chromatographic methods, such as HPLC, is also vital for separating and purifying these alkaloids and their stereoisomers mdpi.com.
Compound List:
this compound
Coniine
Conhydrine
γ-Coniceine
N-methylthis compound
Sedamine
(+)-β-conhydrine
(+)-α-conhydrine
(+)-sedacryptine
(−)-5-hydroxysedamine
(+)-connine
(+)-8-ethylnorlobelol
(−)-halosaline
Pelletierine
Future Directions and Emerging Research Avenues for Pseudoconhydrine
Exploration of Unidentified Pseudoconhydrine Derivatives and Analogues
The quest for novel bioactive compounds is driving research into the identification and synthesis of new this compound derivatives and analogues. While the known piperidine (B6355638) alkaloids in C. maculatum have been characterized, the potential for undiscovered, structurally related compounds remains. The exploration of the plant's metabolome using advanced analytical techniques could reveal previously unidentified minor alkaloids.
Furthermore, synthetic chemistry offers a powerful avenue for creating novel this compound analogues. nih.gov The synthesis of this compound and its epimer has been achieved through methods like tandem hydroformylation-condensation and stereoselective dihydroxylation. nih.gov These synthetic strategies can be adapted to produce a variety of derivatives with modified functional groups and stereochemistry. The pharmacological activities of derivatives of other alkaloids, such as sophoridine (B192422) and isocorydine, have shown that small structural modifications can lead to significant changes in biological activity, including anticancer and anti-inflammatory properties. nih.govtaylorandfrancis.com This precedent suggests that novel this compound analogues could exhibit a range of pharmacological effects worthy of investigation.
| Synthetic Approach | Key Features | Potential for New Derivatives |
| Tandem Hydroformylation-Condensation | Forms the six-membered piperidine ring. nih.gov | Allows for the introduction of various substituents on the ring. |
| Stereoselective Dihydroxylation | Introduces oxygenation with specific stereochemistry. nih.gov | Enables the creation of a diverse range of hydroxylated analogues. |
| Regioselective Dehydroxylation | Removes specific hydroxyl groups. nih.gov | Facilitates the synthesis of analogues with altered polarity and binding properties. |
Novel Approaches to this compound Biosynthesis and Enzymatic Engineering
Elucidating the biosynthetic pathway of this compound is a key area for future research. It is theorized that its biosynthesis branches from the well-characterized pathway of coniine. nih.gov The coniine pathway involves a polyketide synthase, an aminotransferase, a reductase, and a methyltransferase. nih.gov The proposed branch point for this compound synthesis involves the intermediate 5-hydroxy-γ-coniceine. nih.gov
A significant advancement in this area is the use of de novo transcriptome assembly of Conium maculatum to identify candidate genes involved in coniine biosynthesis. nih.gov This transcriptomic data provides a valuable resource for identifying the specific enzymes responsible for the hydroxylation step that leads to this compound. Once these enzymes are identified and characterized, they become targets for enzymatic engineering.
Novel approaches such as CRISPR/Cas9 gene editing and synthetic biology could be employed to modify the biosynthetic pathway in C. maculatum or to reconstruct it in a heterologous host like yeast or E. coli. This would not only allow for a detailed study of the enzymatic mechanisms but also open the door to the engineered production of specific this compound derivatives.
| Enzyme in Coniine Biosynthesis | Potential Role in this compound Biosynthesis | Engineering Potential |
| Polyketide Synthase (PKS) | Forms the initial carbon skeleton. nih.gov | Modification of PKS could lead to novel alkaloid backbones. |
| L-alanine:5-keto-octanal aminotransferase (AAT) | Incorporates the nitrogen atom. nih.gov | Altering substrate specificity could introduce different amino groups. |
| γ-coniceine reductase (CR) | Reduces the imine bond. nih.gov | Engineering could control the stereochemistry of the final product. |
| Hydroxylase (putative) | Introduces the hydroxyl group to form this compound. | Identification and engineering of this enzyme is key to producing specific hydroxylated derivatives. |
Advanced Computational Modeling in this compound Structure, Reactivity, and Biological Interactions
Computational chemistry is a powerful tool for understanding the structure, reactivity, and biological interactions of molecules like this compound at an atomic level. Density Functional Theory (DFT) calculations have already been successfully used to explain the stereoselectivity of synthetic reactions leading to this compound and its epimer. nih.gov
Future research will likely involve more advanced computational modeling to predict the biological targets of this compound and its derivatives. Molecular docking studies can be used to simulate the binding of these compounds to the active sites of various proteins, helping to identify potential pharmacological targets. scispace.comdntb.gov.ua Quantum chemical calculations can provide insights into the electronic properties and reactivity of the molecule, which can be correlated with its biological activity. nih.govnih.gov
These in silico methods can guide the rational design of new this compound analogues with enhanced or novel biological activities. By predicting how structural modifications will affect binding affinity and reactivity, computational modeling can streamline the drug discovery process, reducing the need for extensive and costly laboratory screening.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Understanding reaction mechanisms and stereoselectivity in synthesis. nih.gov Predicting electronic properties and reactivity. nih.gov |
| Molecular Docking | Identifying potential biological targets by simulating binding interactions. scispace.comdntb.gov.ua |
| Quantum Chemical Calculations | Elucidating the relationship between molecular structure and biological activity. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the conformational changes and dynamics of this compound and its interactions with biological macromolecules. |
Integration of Omics Technologies for Comprehensive this compound Research (e.g., Metabolomics, Proteomics in Biosynthetic Pathway Discovery)
A comprehensive understanding of this compound biosynthesis and its regulation requires an integrated "omics" approach. While transcriptomics has been instrumental in identifying candidate genes for the coniine pathway, combining this with metabolomics and proteomics will provide a more complete picture. nih.govtaylorandfrancis.com
Metabolomics, the large-scale study of small molecules, can be used to profile the full spectrum of alkaloids and other metabolites in C. maculatum. This can help to identify previously unknown derivatives of this compound and to track the flow of intermediates through the biosynthetic pathway under different conditions. Mass spectrometry imaging, for instance, has been used to visualize the distribution of coniine and other alkaloids within the plant tissues. eurjchem.comacs.org
Proteomics, the study of the entire set of proteins, can be used to identify and quantify the enzymes involved in the biosynthetic pathway. By comparing the proteome of high- and low-alkaloid producing varieties of C. maculatum, researchers can identify the key enzymes responsible for this compound production.
The integration of these omics datasets will allow for the construction of detailed models of the this compound biosynthetic network, providing insights into its regulation and its interaction with other metabolic pathways in the plant. mdpi.com
| Omics Technology | Application in this compound Research |
| Transcriptomics | Identification of candidate genes encoding biosynthetic enzymes. nih.govtaylorandfrancis.com |
| Metabolomics | Profiling of known and unknown this compound derivatives and biosynthetic intermediates. eurjchem.comacs.org |
| Proteomics | Identification and quantification of the enzymes directly involved in the biosynthetic pathway. |
| Integrated Omics | Construction of comprehensive models of the biosynthetic network and its regulation. mdpi.com |
Methodological Advancements for Micro-Scale this compound Analysis
The development of highly sensitive and efficient analytical methods is crucial for advancing research on this compound, particularly when dealing with small sample sizes, such as in single-cell analysis or micro-scale bioassays.
Micellar electrokinetic chromatography (MEKC) is a promising technique for the rapid and sensitive analysis of alkaloids. nih.govwikipedia.org Methods have been developed for the analysis of ephedrine (B3423809) and pseudoephedrine that involve in-capillary derivatization to enhance detection sensitivity. nih.gov These approaches could be adapted for the micro-scale analysis of this compound.
Advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) and matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), are also powerful tools for the analysis of piperidine alkaloids at low concentrations. nih.govnih.gov On-tissue derivatization methods have been shown to improve the detection of Conium alkaloids by MALDI-MSI, allowing for the visualization of their distribution in plant tissues at a microscopic level. nih.govacs.org
These methodological advancements will enable researchers to study this compound in complex biological matrices with greater precision and sensitivity, facilitating progress in all areas of its research, from biosynthetic pathway elucidation to the investigation of its biological activities.
| Analytical Technique | Advantages for Micro-Scale this compound Analysis |
| Micellar Electrokinetic Chromatography (MEKC) | High separation efficiency, small sample volume requirements, and potential for high sensitivity with derivatization. nih.govwikipedia.org |
| In-capillary Derivatization | Automation and enhanced detection limits for small analyte quantities. nih.gov |
| Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | High sensitivity and structural elucidation capabilities for identifying and quantifying trace amounts of this compound and its derivatives. nih.gov |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) | Visualization of the spatial distribution of this compound in tissues at a microscopic level. nih.govacs.org |
Q & A
Q. What are the common synthetic routes to pseudoconhydrine, and how do they address stereochemical challenges?
this compound is synthesized via diastereoselective methods, such as Grignard reactions with Weinreb amides and cascade debenzylation-reductive amination under hydrogenation conditions . Key intermediates like α-aminobutyrolactones are opened using N,O-dimethylhydroxylamine, followed by stereocontrolled reductive cyclization to yield this compound (trans-3R,6R) or epi-pseudoconhydrine (cis-3R,6S) . Challenges in stereochemical control are mitigated by starting with enantiopure precursors like (S)-epichlorohydrin to ensure chirality .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s identity and purity?
Standard methods include:
- Melting point analysis : this compound melts at 184.5°C (water), aligning with literature values .
- Optical rotation : Specific rotations (e.g., [α]²⁵D = −5.5 in ethanol) confirm enantiomeric purity .
- NMR and mass spectrometry : Used to resolve diastereomers and validate structural assignments, especially for distinguishing cis (epi-pseudoconhydrine) and trans (this compound) isomers .
Q. How is this compound biosynthesized in Conium maculatum, and what environmental factors influence its production?
this compound derives from γ-coniceine in poison hemlock, with biosynthesis influenced by temperature, moisture, and light . Greenhouse conditions favor this compound over conhydrine, while seasonal changes (rainy vs. dry) alter γ-coniceine and coniine levels, indirectly affecting this compound accumulation .
Advanced Research Questions
Q. How can diastereoselectivity be improved during reductive amination in this compound synthesis?
Despite high yields, reductive amination of intermediates like c-hydroxyketone 17 often results in low diastereoselectivity (1.7:1 cis:trans) under hydrogenation . Strategies include:
Q. What mechanistic insights explain the divergent outcomes in hypervalent iodine-mediated alkene difunctionalization for this compound synthesis?
Q. Why do some synthetic routes yield this compound as diastereomeric mixtures despite enantiopure starting materials?
Epimerization during steps like hydrogenation or acidic workup can erode stereochemical integrity. For example, Mitsunobu conditions invert alcohol configurations in intermediates, requiring careful deprotection to retain desired stereochemistry . Stability of intermediates (e.g., lactams vs. lactones) also impacts diastereomer ratios .
Q. How can researchers resolve contradictions in reported optical rotation values for this compound?
Discrepancies (e.g., [α]²⁵D = −5.5 in ethanol vs. −11.4 in CH₂Cl₂ ) arise from solvent polarity and salt formation (HCl vs. free base). Standardizing measurement conditions (solvent, concentration, temperature) and cross-referencing with X-ray crystallography data can reconcile inconsistencies .
Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to resolve diastereomers .
- Scalability : Avoid unstable intermediates (e.g., aziridines) in large-scale syntheses; prioritize robust protocols like malonate ring expansions .
- Data Reproducibility : Document solvent effects and counterion choices in optical rotation measurements to align with literature precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
